molecular formula C13H8F2N2O2S B11114399 1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole

1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B11114399
M. Wt: 294.28 g/mol
InChI Key: DYRZIAQANUDOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzimidazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole is unique due to its specific combination of the benzimidazole ring with the difluorophenyl and sulfonyl groups.

Properties

Molecular Formula

C13H8F2N2O2S

Molecular Weight

294.28 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonylbenzimidazole

InChI

InChI=1S/C13H8F2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H

InChI Key

DYRZIAQANUDOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.